molecular formula C19H15NO3 B12712574 4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione CAS No. 88556-38-1

4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione

Cat. No.: B12712574
CAS No.: 88556-38-1
M. Wt: 305.3 g/mol
InChI Key: CYAJXAUZBJGRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione is an organic compound that belongs to the class of imines and furandiones This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furandione oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl or furan derivatives.

Scientific Research Applications

4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol
  • 3-Methylmethcathinone
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione stands out due to its unique combination of a furan ring, a phenyl group, and an imine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

88556-38-1

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

4-[C-methyl-N-(3-methylphenyl)carbonimidoyl]-5-phenylfuran-2,3-dione

InChI

InChI=1S/C19H15NO3/c1-12-7-6-10-15(11-12)20-13(2)16-17(21)19(22)23-18(16)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI Key

CYAJXAUZBJGRLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C(C)C2=C(OC(=O)C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.